molecular formula C11H10N2 B13599406 3-(1-Cyano-1-methylethyl)benzonitrile

3-(1-Cyano-1-methylethyl)benzonitrile

Cat. No.: B13599406
M. Wt: 170.21 g/mol
InChI Key: RZQVVVLSTWZPNE-UHFFFAOYSA-N
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Description

3-(1-Cyano-1-methylethyl)benzonitrile is a high-purity, disubstituted aromatic nitrile of significant interest in advanced chemical research and development . The molecular architecture of this compound features a benzene core with a benzonitrile group at one position and a 1-cyano-1-methylethyl group at the meta position . This 1-cyano-1-methylethyl substituent incorporates a tertiary carbon center bonded to two methyl groups and a nitrile, contributing to both the steric and electronic properties of the compound . The presence of two strongly electron-withdrawing nitrile groups makes this compound a valuable, multi-functionalized building block for synthesizing more complex organic architectures. In the realm of medicinal chemistry, the nitrile group is a privileged pharmacophore found in numerous FDA-approved therapeutics and clinical candidates . It can act as a key mediator in target binding, forming hydrogen bonds with enzymatic residues, participating in hydrophobic interactions, or, in rare cases, forming reversible covalent bonds . Benzonitrile derivatives are investigated as core structures for developing agents with potential neuroleptic, muscle relaxant, and sedative activities . Furthermore, this compound serves as a critical precursor in synthesizing benzoguanamine, a key monomer for melamine resins . This product is provided for chemical research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-cyanopropan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-11(2,8-13)10-5-3-4-9(6-10)7-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVVVLSTWZPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 1 Cyano 1 Methylethyl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile functional group is a versatile entity in organic synthesis, characterized by a polarized carbon-nitrogen triple bond. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. Concurrently, the robust C−CN bond can be activated by transition metal catalysts, enabling a diverse range of synthetic transformations. snnu.edu.cnnih.gov

The electrophilic carbon atom of the benzonitrile group is a prime target for nucleophilic attack. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the nitrile to form imine intermediates, which can be subsequently hydrolyzed to yield ketones. libretexts.orgncert.nic.in

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon. This breaks the C-N pi bond, forming a tetrahedral intermediate, specifically a magnesium or lithium imine salt. Subsequent acidic workup hydrolyzes this intermediate to an imine, which is then further hydrolyzed to a ketone. doubtnut.comlibretexts.org For 3-(1-cyano-1-methylethyl)benzonitrile, the reaction with a Grignard reagent (R-MgX) would proceed as follows, leading to the formation of a ketone after hydrolysis. The electron-withdrawing nature of the substituent at the meta-position is expected to increase the electrophilicity of the nitrile carbon, thereby facilitating this nucleophilic addition.

General Reaction Scheme for Grignard Reagent Addition:

Nucleophilic Attack: The Grignard reagent (e.g., CH₃MgBr) adds to the benzonitrile carbon.

Formation of Imine Salt: An intermediate magnesium salt of the imine is formed.

Hydrolysis: Addition of aqueous acid hydrolyzes the imine salt to a ketone. doubtnut.com

The nitrile group of the benzonitrile moiety can be hydrolyzed under either acidic or basic conditions to first yield a benzamide (B126) intermediate, and upon further hydrolysis, a benzoic acid. weebly.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. pearson.com A weak nucleophile, such as water, then attacks the carbon. A series of proton transfers leads to the formation of a benzamide, which can be isolated or further hydrolyzed to benzoic acid under more stringent conditions. rsc.org The mechanism involves equilibrium N-protonation followed by a rate-limiting attack of water on the carbon. rsc.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, directly attacking the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable benzamide. Subsequent hydrolysis of the amide, also base-catalyzed, proceeds via a tetrahedral intermediate to yield a carboxylate salt, which is protonated in a final acidic workup step to give the benzoic acid. weebly.comchemistrysteps.com Studies on substituted benzonitriles have shown that the rates of hydrolysis are influenced by the electronic nature of the substituents. oup.com

While traditionally considered robust, the C−CN bond of aryl nitriles can be cleaved and functionalized using transition-metal catalysts. nih.govresearchgate.net This modern approach has expanded the synthetic utility of nitriles, allowing them to participate in reactions where the cyano group acts as a leaving group or as a source of cyanide. snnu.edu.cnresearchgate.net Metals such as nickel, rhodium, and palladium are commonly employed for these transformations. snnu.edu.cnacs.orgacs.org The activation often proceeds via oxidative addition of the C−CN bond to a low-valent metal center. snnu.edu.cn

In these reactions, the cyano group of the benzonitrile is replaced by another functional group through a metal-catalyzed pathway. Nickel catalysts have proven particularly effective for this transformation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn Aryl nitriles can be coupled with various organometallic reagents, where the cyano group serves as a leaving group. snnu.edu.cnresearchgate.net The use of Lewis acids can sometimes facilitate the C-CN bond cleavage. utexas.edu

Catalyst SystemCoupling PartnerProduct TypeReference
Ni(COD)₂ / PMe₃Aryl/Alkyl Grignard ReagentsBiaryls / Alkylarenes snnu.edu.cn
Ni(COD)₂ / PCy₃Alkynyl Zinc ReagentsAryl Alkynes snnu.edu.cn
NiCl₂(dppp)Imidazolium Salts2-Arylated Imidazoles acs.orgresearchgate.net
Ni(0) / PMe₃ / BPh₃ZnPh₂Biaryls chemrxiv.orgchemrxiv.org

Cyanofunctionalization encompasses reactions where a cyano group and another functional group are introduced into a molecule. In some contexts, aryl nitriles can serve as the source of the cyano group for other substrates, a process known as cyanation or transcyanation. snnu.edu.cnnih.gov For instance, nickel-catalyzed carbocyanation of alkynes involves the addition of an organic group and a cyano group from a nitrile across the alkyne triple bond. snnu.edu.cn

Furthermore, the broader field of cyanation aims to synthesize aryl nitriles from aryl halides or other precursors. nih.gov These methods, often catalyzed by palladium or copper, utilize various cyanide sources and highlight the importance of the nitrile functional group in synthetic chemistry. rsc.orgorganic-chemistry.orgresearchgate.net

A notable transformation involving C-CN bond activation is the rhodium-catalyzed borylation of aryl nitriles. This reaction provides a direct route to arylboronic esters, which are highly valuable intermediates in Suzuki-Miyaura cross-coupling reactions. acs.orgorganic-chemistry.orgnih.gov The reaction proceeds by cleaving the C-CN bond and introducing a boryl group in its place.

The mechanism is proposed to involve the formation of a borylrhodium complex, which then interacts with the nitrile. organic-chemistry.org This interaction leads to the cleavage of the C-CN bond, followed by subsequent steps that regenerate the catalyst and release the arylboronic ester product. acs.orgorganic-chemistry.org Density functional theory (DFT) studies suggest a deinsertion mechanism is favored over simple oxidative addition. acs.org Iridium complexes have also been investigated as catalysts for this transformation. acs.org

CatalystLigandBoron SourceBaseProductReference
[Rh(cod)₂]BF₄XantphosB₂(pin)₂DABCOArylboronic Ester organic-chemistry.org
Rh(I) complexXantphosDiboronDABCOArylboronic Ester acs.orgnih.gov

Metal-Catalyzed C-CN Bond Activation and Functionalization

Reactions Involving the 1-Cyano-1-methylethyl Side Chain

The 1-cyano-1-methylethyl moiety of this compound is structurally analogous to the well-known radical initiator Azobisisobutyronitrile (AIBN). AIBN undergoes thermal decomposition to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. This process is a common method for initiating radical polymerization and other radical chain reactions. By analogy, the 1-cyano-1-methylethyl group could potentially serve as a source of radicals under similar conditions, although its efficiency as an initiator has not been extensively documented.

The stability of the resulting tertiary radical, stabilized by the adjacent nitrile group through resonance, is the driving force for such fragmentation. The general mechanism, illustrated by the decomposition of AIBN, involves the homolytic cleavage of the C-N bonds upon heating, which expels stable dinitrogen gas and produces the desired carbon-centered radicals.

Conversely, the cyano group can also participate in radical reactions as a radical acceptor. This functionality allows nitriles to be involved in radical cascade reactions, providing pathways for the construction of complex carbocyclic and heterocyclic systems. While specific studies on this compound as a radical scavenger are not prominent, related compounds containing aromatic nitrile scaffolds have been investigated. For instance, certain natural products featuring cyano groups have demonstrated moderate free-radical-scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. This suggests a potential, albeit likely modest, capacity for the nitrile groups in the target molecule to interact with and neutralize free radicals.

The methyl groups of the 1-cyano-1-methylethyl side chain are generally considered to be chemically inert under standard laboratory conditions. These groups are attached to a quaternary carbon atom, which sterically hinders many common reaction pathways. Furthermore, they lack adjacent activating functional groups that would typically facilitate transformations such as enolization, oxidation, or halogenation.

In principle, under harsh, high-energy conditions, such as high-temperature free-radical halogenation, substitution at these methyl groups could occur. However, such reactions would likely suffer from a lack of selectivity, leading to a mixture of products and being of limited synthetic utility. The primary reactivity of the 1-cyano-1-methylethyl side chain is dominated by the potential for radical formation via cleavage of the bond connecting it to the benzene (B151609) ring, as discussed in the context of radical initiation, rather than by transformations of the terminal methyl groups. Specific and selective functionalization of these methyl groups remains a significant synthetic challenge, and literature detailing such transformations for this compound is scarce.

Cycloaddition Reactions and Heterocycle Formation

The benzonitrile moiety of this compound can potentially act as a dipolarophile in [3+2] cycloaddition reactions. In this type of reaction, a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org While alkenes and alkynes are the most common dipolarophiles, the carbon-nitrogen triple bond of a nitrile can also participate.

A relevant example is the reaction of a nitrile with a nitrile oxide (R-C≡N⁺-O⁻). This cycloaddition would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. The reaction is a powerful tool for heterocycle synthesis, although the reactivity of nitriles as dipolarophiles is generally lower than that of carbon-carbon multiple bonds. chem-station.com The regioselectivity of the addition is governed by the electronic and steric properties of both the nitrile and the nitrile oxide, as dictated by frontier molecular orbital (FMO) theory. mdpi.com

Similarly, nitriles can react with other 1,3-dipoles, such as nitrile imines (R-C≡N⁺-N⁻-R'), to yield 1,2,4-triazoles in a regioselective manner. oup.com Although specific examples employing this compound as the dipolarophile are not widely reported, the general reactivity pattern of benzonitriles in such cycloadditions provides a viable pathway for the synthesis of complex heterocyclic structures derived from this compound.

The nitrile groups of this compound or its derivatives can be actively involved in intramolecular cyclization reactions to form a variety of heterocyclic and polycyclic structures. These transformations often leverage the electrophilic nature of the nitrile carbon and the nucleophilicity of the nitrogen atom after initial activation or reaction.

One prominent strategy involves the cyclization of suitably tailored benzonitriles to form fused nitrogen-containing heterocycles. For example, 2-(2-oxo-2-phenylethyl)benzonitriles can undergo a domino nucleophilic addition/intramolecular cyclization with amines in the presence of trimethylaluminum (B3029685) (Me₃Al). This process involves an initial amine addition to the ketone, followed by the intramolecular attack of the newly formed nitrogen nucleophile onto the nitrile group, yielding substituted 1-aminoisoquinolines.

Another pathway involves the base-mediated cyclization of alkynyl-substituted benzonitriles. In these reactions, an alkyne tethered to the aromatic ring can, upon isomerization to a transient allene (B1206475) intermediate, undergo cyclization where a nucleophilic atom attacks the benzonitrile ring, or the nitrile nitrogen attacks another part of the molecule, leading to the formation of fused ring systems like quinolines. wikipedia.org The rate-limiting step is often the generation of the reactive intermediate, with the subsequent cyclization occurring rapidly. wikipedia.org

These intramolecular pathways highlight the versatility of the benzonitrile group as a key functional handle for the construction of complex molecular architectures.

Precursor TypeReagents/ConditionsProduct ClassReference
2-(2-Oxo-2-phenylethyl)benzonitrilesAmines, Me₃Al, Toluene (B28343), 110 °C1-Amino-isoquinolinesN/A
p-Cyanophenyl terminated alkynylnitrilesTBD (base), Benzene-d₆Fused Quinolines wikipedia.org

Coordination Chemistry of the Nitrile Ligand

Nitriles are ubiquitous and versatile ligands in coordination and organometallic chemistry. nih.govresearchgate.net The two nitrile groups in this compound can coordinate to metal centers, acting as ligands. They most commonly bind in a monodentate, "end-on" (η¹) fashion through the lone pair of electrons on the nitrogen atom. researchgate.net This interaction is primarily a σ-donation from the nitrogen lone pair to a vacant orbital on the metal center.

In addition to σ-donation, there is a potential for π-back-donation from filled metal d-orbitals into the empty π* orbitals of the C≡N bond. nih.gov The extent of this back-donation influences the strength of the metal-nitrile bond and can be observed spectroscopically, for example, by a shift in the C≡N stretching frequency in the infrared (IR) spectrum upon coordination.

Nitrile ligands are often considered weakly coordinating, and their substitution by more strongly coordinating ligands is a common strategy for synthesizing a variety of metal complexes. researchgate.net However, the nature of the metal-nitrile bond can vary significantly depending on the metal center, its oxidation state, and the other ligands present. In some cases, particularly with electron-rich metal centers, a "side-on" (η²) coordination mode, where the π-system of the C≡N bond interacts with the metal, can occur.

Given that this compound possesses two nitrile functionalities, it has the potential to act as a bidentate ligand. It could either chelate to a single metal center (though this is sterically unlikely due to the rigidity of the benzene ring) or, more plausibly, act as a bridging ligand, linking two different metal centers to form dimeric or polymeric coordination complexes.

Coordination ModeDescriptionKey Electronic Interaction
End-on (η¹) Linear coordination through the nitrogen lone pair.σ-donation (N → Metal)
Side-on (η²) The C≡N triple bond coordinates to the metal center.π-donation (C≡N → Metal)
Bridging The two nitrile groups coordinate to two different metal centers.σ-donation from each nitrile

Thermal and Photochemical Decomposition Mechanisms

The decomposition of this compound can be initiated by either thermal energy or electromagnetic radiation (photochemical decomposition). The pathways of these decompositions are dictated by the bond energies within the molecule and the electronic properties of its constituent functional groups.

Due to the absence of direct experimental data, the potential decomposition products of this compound under thermal and photochemical conditions are proposed based on the fragmentation patterns of analogous structures.

Thermal Decomposition Products:

Under thermal stress, the weakest bonds in the molecule are expected to cleave first. The bond between the quaternary carbon and the benzene ring, as well as the carbon-carbon bonds of the isopropyl group, are likely points of initial fragmentation. Drawing parallels from the study of similarly structured compounds, the following decomposition products can be hypothesized:

Benzonitrile and Isobutyronitrile (B166230): Cleavage of the bond connecting the isopropyl group to the aromatic ring would likely be a primary decomposition step, yielding benzonitrile and isobutyronitrile radicals, which would then abstract hydrogen to form stable molecules.

Products of Decyanation: Loss of a cyanide radical (•CN) from the 1-cyano-1-methylethyl group could occur, leading to the formation of a tertiary carbocation. This intermediate could then undergo further reactions, such as elimination to form isopropenylbenzonitrile or reaction with other species in the medium.

Smaller Hydrocarbon Fragments: At higher temperatures, more extensive fragmentation of the isopropyl group could lead to the formation of smaller hydrocarbons like methane (B114726) and ethane.

Photochemical Decomposition Products:

Aromatic nitriles are known to undergo various photochemical reactions. acs.org Upon absorption of UV light, the benzonitrile moiety can become electronically excited. This excited state can lead to several reaction pathways:

Isomerization: Photo-isomerization of the benzonitrile group is a possibility, leading to the formation of different structural isomers.

Radical Formation: Homolytic cleavage of the bond between the aromatic ring and the 1-cyano-1-methylethyl group could generate a phenyl radical and a 1-cyano-1-methylethyl radical. These highly reactive species would then engage in a variety of secondary reactions.

Reactions with Solvent: In the presence of a solvent, the excited state of this compound could react with solvent molecules, leading to a more complex mixture of products.

A hypothetical breakdown of potential decomposition products is presented in the table below.

Decomposition Type Potential Products Plausible Formation Pathway
ThermalBenzonitrile, IsobutyronitrileCleavage of the C-C bond between the aromatic ring and the quaternary carbon.
Thermal3-IsopropenylbenzonitrileDecyanation followed by deprotonation.
ThermalMethane, EthaneFragmentation of the isopropyl group at high temperatures.
PhotochemicalIsomers of the parent compoundPhoto-isomerization of the aromatic ring.
PhotochemicalPhenyl radical, 1-Cyano-1-methylethyl radicalHomolytic cleavage of the C-C bond between the aromatic ring and the quaternary carbon.

The thermal stability of an organic molecule is intrinsically linked to its structure. For this compound, two key structural features influence its stability: the quaternary carbon center and the two nitrile groups.

The Quaternary Carbon Center:

The presence of a quaternary carbon—a carbon atom bonded to four other carbon atoms—can have a significant impact on the thermal stability of a molecule. nih.gov In the case of this compound, the quaternary carbon of the 1-cyano-1-methylethyl group is a point of steric hindrance. This steric strain can weaken the surrounding carbon-carbon bonds, potentially lowering the activation energy for their cleavage.

However, the absence of hydrogen atoms on the quaternary carbon prevents decomposition pathways involving β-hydride elimination, which is a common low-energy decomposition route for many alkyl-substituted aromatic compounds. This could, in turn, contribute to a higher thermal stability compared to analogous compounds with secondary or tertiary alkyl groups.

The Nitrile Groups:

The two nitrile (-C≡N) groups in the molecule are strong electron-withdrawing groups. Their presence can influence the electronic distribution within the molecule and affect bond strengths.

Inductive Effect: The strong inductive effect of the nitrile groups can polarize the C-C bonds, potentially influencing their susceptibility to cleavage.

Resonance: The nitrile group on the benzene ring can participate in resonance, which delocalizes electron density and can stabilize the aromatic system. This stabilization may increase the energy required to break the bond between the ring and the substituent.

Structural Feature Influence on Thermal Stability Reasoning
Quaternary CarbonPotentially Decreased StabilitySteric strain can weaken adjacent C-C bonds.
Quaternary CarbonPotentially Increased StabilityPrevents decomposition via β-hydride elimination.
Nitrile GroupsPotentially Increased StabilityElectron-withdrawing nature and resonance can stabilize the aromatic ring.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental for identifying functional groups and elucidating molecular structure based on the principle that different bonds and arrangements of atoms vibrate at characteristic frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For 3-(1-Cyano-1-methylethyl)benzonitrile, the IR spectrum is expected to be characterized by the distinct vibrations of its two nitrile groups, the aromatic ring, and the aliphatic methyl groups.

The carbon-nitrogen triple bond (C≡N) of a nitrile functional group gives rise to a sharp and intense absorption band. spectroscopyonline.com In this molecule, two distinct C≡N stretching vibrations are anticipated:

Aromatic Nitrile (Ar-CN): The nitrile group directly attached to the benzonitrile (B105546) ring is expected to absorb in the range of 2240-2220 cm⁻¹. This position is at a slightly lower wavenumber compared to aliphatic nitriles due to the electronic effect of conjugation with the aromatic π-system. spectroscopyonline.com

Aliphatic Nitrile (R-CN): The nitrile on the 1-cyano-1-methylethyl group is a tertiary aliphatic nitrile. Saturated nitriles typically show a C≡N stretch in the 2260-2240 cm⁻¹ region. spectroscopyonline.com

Other significant expected absorption bands include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl groups (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

Anharmonic Simulations: To achieve higher accuracy in predicting vibrational spectra, computational methods employing anharmonic simulations are used. While harmonic oscillator models are a good first approximation, real molecular vibrations are anharmonic. Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, can predict fundamental vibrational frequencies, as well as overtones and combination bands, with much greater precision. While specific anharmonic simulation studies for this compound are not available in the surveyed literature, this technique has been successfully applied to related molecules like benzonitrile to achieve remarkable accuracy in spectral prediction.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-HStretching3000 - 2850Medium
Aliphatic Nitrile (C≡N)Stretching2260 - 2240Strong, Sharp
Aromatic Nitrile (C≡N)Stretching2240 - 2220Strong, Sharp
Aromatic C=CStretching1600 - 1450Medium to Weak
Methyl C-HBending~1460 and ~1375Medium
Aromatic C-HBending (out-of-plane)900 - 675Strong

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. The C≡N triple bond, being highly polarizable, typically produces a strong and distinct signal in the Raman spectrum, making it a useful diagnostic tool for nitriles. researchgate.net

Similar to the IR spectrum, two separate nitrile peaks are expected for this compound in the 2200-2300 cm⁻¹ region. researchgate.net The Raman spectrum would also clearly show signals corresponding to the aromatic ring vibrations, particularly the ring "breathing" modes, which are often strong. The symmetric stretching of the C-C bonds and the vibrations of the methyl groups would also be observable. The sensitivity of the nitrile vibrational frequency to its local electronic environment makes Raman spectroscopy a powerful tool for distinguishing the two different cyano groups within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N) to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct sets of signals.

Aromatic Region: The four protons on the disubstituted benzene (B151609) ring would appear in the downfield region (typically δ 7.5-8.0 ppm). Due to their different chemical environments and spin-spin coupling, they would likely present as a complex multiplet pattern.

Aliphatic Region: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bonds. They would therefore appear as a single, sharp singlet in the upfield region (typically δ 1.5-2.0 ppm), integrating to six protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are predicted:

Nitrile Carbons: Two signals for the nitrile carbons (C≡N) are expected in the δ 115-125 ppm range. The aromatic and aliphatic nitrile carbons would have slightly different chemical shifts.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. Two of these will be quaternary (ipso-carbons) showing no direct C-H coupling, while the other four will be protonated. Their shifts will be in the typical aromatic range of δ 110-140 ppm.

Aliphatic Carbons: Two signals are expected for the aliphatic portion: one for the quaternary carbon bonded to the two methyl groups and the nitrile group (typically δ 35-45 ppm), and one for the two equivalent methyl carbons (typically δ 25-30 ppm).

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy could be employed to directly probe the nitrogen atoms. The spectrum would be expected to show two distinct signals, one for each of the non-equivalent nitrile nitrogen atoms, providing definitive evidence of the two different cyano environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeMultiplicity (¹H) / Type (¹³C)Predicted Chemical Shift (ppm)
Aromatic ProtonsMultiplet7.5 - 8.0
Methyl ProtonsSinglet1.5 - 2.0
Aromatic Nitrile CarbonQuaternary (C≡N)117 - 122
Aliphatic Nitrile CarbonQuaternary (C≡N)120 - 125
Aromatic CarbonsCH and C-quaternary110 - 140
Aliphatic Quaternary CarbonC(CH₃)₂CN35 - 45
Methyl CarbonsCH₃25 - 30

Conformational dynamics refers to the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. In this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the aromatic ring to the 1-cyano-1-methylethyl substituent.

At room temperature, this rotation is expected to be very fast on the NMR timescale. As a result, the two methyl groups are observed as chemically equivalent, giving rise to a single resonance in both the ¹H and ¹³C NMR spectra. Variable-temperature (VT) NMR studies could potentially be used to probe the energy barrier to this rotation. If the rotation could be slowed sufficiently by lowering the temperature, it might be possible to observe a splitting of the methyl group signals, which would allow for the calculation of the rotational energy barrier. However, for a sterically unhindered bond such as this, the barrier is likely low, and such decoalescence would only occur at very low, experimentally challenging temperatures. No specific conformational studies for this molecule were found in the literature.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight of the compound and, through analysis of the fragmentation patterns, offers valuable clues about its structure.

For this compound (molar mass: 184.23 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 184. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. chemguide.co.uk The breaking of bonds often occurs to form the most stable possible cations and neutral radicals.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation pathway for molecules containing a tertiary or quaternary carbon center. The loss of a methyl group (mass = 15) would lead to the formation of a highly stable tertiary carbocation, resulting in a prominent peak at m/z = 169 . This is often the base peak in the spectrum.

Loss of a hydrogen cyanide (HCN) molecule: Nitriles can undergo fragmentation involving the loss of HCN (mass = 27). This could potentially occur from either nitrile group, leading to fragments at m/z = 157 .

Fragmentation of the aromatic ring: The benzonitrile moiety itself can fragment. A characteristic fragment for phenyl groups is the phenyl cation at m/z = 77 . The cyanophenyl cation could appear at m/z = 102 .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
184[C₁₂H₁₂N₂]⁺˙Molecular Ion (M⁺˙)
169[M - CH₃]⁺Loss of a methyl radical
102[C₇H₄N]⁺Cleavage of the C-C bond alpha to the ring
77[C₆H₅]⁺Loss of the cyano group from the phenyl ring fragment

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Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org These methods, rooted in quantum mechanics, can provide deep insights into electronic distribution, molecular stability, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ijcce.ac.irresearchgate.net By calculating the electron density, DFT can be used to determine a wide range of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and reactivity descriptors. ijcce.ac.iracs.org For a molecule like 3-(1-Cyano-1-methylethyl)benzonitrile, a DFT analysis would be invaluable for predicting its reactivity, stability, and the nature of its chemical bonds. However, no specific DFT studies for this compound have been reported.

Ab Initio Methods for Molecular Geometry and Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods are often used to obtain highly accurate predictions of molecular geometries, bond lengths, bond angles, and total electronic energies. While these techniques have been applied to a vast number of organic molecules, a specific application to determine the precise three-dimensional structure and energetic profile of this compound is not found in the current body of scientific literature.

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. epstem.netfrontiersin.org By simulating the vibrational frequencies and the magnetic shielding of atomic nuclei, it is possible to predict the Infrared (IR) spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. epstem.net Such theoretical spectra are crucial for interpreting experimental data and confirming molecular structures. For instance, anharmonic simulations of IR spectra for related molecules like benzonitrile (B105546) have shown excellent agreement with experimental findings. frontiersin.org However, predicted IR and NMR data specific to this compound are not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide a dynamic picture of molecular behavior, offering insights that are not available from static quantum chemical calculations.

Conformational Analysis and Intermolecular Interactions

For a molecule with rotatable bonds, such as this compound, MD simulations would be essential for exploring its conformational landscape and understanding the interactions between molecules. acs.orgnih.gov This analysis could reveal the most stable conformations, the energy barriers between them, and how the molecule interacts with itself and with other molecules in condensed phases. acs.orgacs.org This information is critical for understanding its macroscopic properties, but no such simulation studies have been published for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. researchgate.netbeilstein-journals.org By calculating the potential energy surface, researchers can identify the most likely pathways for a reaction, locate the transition states, and determine the activation energies. beilstein-journals.org This type of analysis for reactions involving this compound would provide fundamental insights into its chemical transformations. To date, no studies elucidating its reaction pathways through computational means have been reported.

Computational Prediction of Chemical Properties and Reactivity Trends

Detailed computational studies predicting the chemical properties and reactivity trends specifically for this compound are not extensively available in publicly accessible literature. However, general principles of computational chemistry allow for the theoretical prediction of various molecular properties. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate optimized molecular geometry, electronic structure, and vibrational frequencies.

From these fundamental calculations, a range of chemical descriptors can be derived to infer reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A lower HOMO-LUMO energy gap generally suggests higher reactivity.

Furthermore, the distribution of electrostatic potential on the molecular surface can identify electron-rich and electron-deficient regions, which are indicative of sites for potential chemical reactions. While specific values for this compound are not published, it can be hypothesized that the nitrile groups would be electron-withdrawing, influencing the electronic landscape of the benzene (B151609) ring.

Interactive Data Table: Hypothetical DFT-Calculated Properties of Benzonitrile Derivatives

The following table is a representative example of data that could be generated for this compound if computational studies were available. The values are for illustrative purposes and are based on general trends observed for substituted benzonitriles.

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVRelates to ionization potential and electron-donating ability
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and electronic excitation energy
Dipole Moment4.5 DMeasures the overall polarity of the molecule

Charge Transfer and Excited State Dynamics

The study of charge transfer and excited state dynamics is fundamental to understanding the photophysical properties of molecules. For compounds like this compound, which possess both electron-donating (the benzene ring with alkyl substituent) and electron-withdrawing (nitrile) moieties, intramolecular charge transfer (ICT) upon photoexcitation is a plausible phenomenon.

Theoretical Models for Intramolecular Charge Transfer

Theoretical models are essential for elucidating the mechanisms of ICT. The Twisted Intramolecular Charge Transfer (TICT) model is a prominent theory that describes the process in many donor-acceptor molecules. According to the TICT model, upon excitation, the molecule transitions from a locally excited (LE) state to a charge-transfer state, which is often stabilized by a conformational change, such as the twisting of a substituent group relative to the aromatic ring.

Another relevant model is the Planar Intramolecular Charge Transfer (PICT) model, which posits that charge transfer can occur in a more planar conformation, particularly in systems with rigid structures. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate excited states and to predict the energies and characteristics of both LE and ICT states. These calculations can help determine the favorability of ICT and the nature of the excited states involved. For instance, analysis of the molecular orbitals involved in the electronic transitions can reveal the charge transfer character.

Influence of Substituents on Electronic Transitions

Substituents on an aromatic ring can significantly influence its electronic absorption and emission properties. The nature and position of the substituents can alter the energies of the molecular orbitals, thereby affecting the energy and intensity of electronic transitions.

Electron-withdrawing groups, such as the cyano group, typically lower the energy of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, electron-donating groups tend to raise the HOMO energy, which can also result in a red shift.

Interactive Data Table: Predicted Influence of Substituents on Benzonitrile Absorption Maximum

This table provides hypothetical data based on general principles of substituent effects on electronic spectra. Specific experimental or calculated values for this compound are not available.

Substituent at meta-positionPredicted λmax (nm)Nature of Shift
-H (Benzonitrile)274-
-CH3 (m-Tolunitrile)278Bathochromic (Red Shift)
-C(CH3)2CN~280Bathochromic (Red Shift)
-NH2 (m-Aminobenzonitrile)295Strong Bathochromic (Red Shift)

Applications in Chemical Science and Advanced Materials

Role as a Synthetic Intermediate and Building Block

The structural motif of a benzene (B151609) ring substituted with multiple nitrile groups is a cornerstone in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. While 3-(1-Cyano-1-methylethyl)benzonitrile itself is a specific structure, the broader class of 3,5-disubstituted benzonitrile (B105546) derivatives serves as crucial synthetic intermediates. A prominent example is the synthesis of Anastrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of breast cancer. science24.comnih.gov The core of Anastrozole is built upon a 1,3-disubstituted phenyl ring derived from a closely related dinitrile compound, 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known as 3,5-bis(1-cyano-1-methylethyl)toluene. science24.comcore.ac.uk

The synthesis pathway to Anastrozole highlights the importance of this structural framework. The process involves the chemical modification of the toluene (B28343) methyl group into a reactive site for the subsequent attachment of a heterocyclic moiety. google.comgoogle.com

Key Intermediates in the Synthesis of Anastrozole

Compound Name Role in Synthesis Reference
2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile) Starting material for bromination science24.comgoogle.com
2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) Key brominated intermediate core.ac.ukgoogle.com

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products, constituting the core structure of approximately 60% of unique small-molecule drugs approved by the FDA. rsc.orgnih.gov The nitrile group is a versatile functional group that serves as an excellent precursor for the construction of these rings through various chemical transformations, including reduction, hydrolysis, nucleophilic addition, and cycloaddition reactions. researchgate.netnih.gov

The synthesis of Anastrozole provides a definitive example of this principle. The final key step in its synthesis involves a nucleophilic substitution reaction where the intermediate, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile), reacts with the sodium salt of 1,2,4-triazole. google.comvjs.ac.vn This reaction directly forms the final drug molecule, which incorporates the 1,2,4-triazole, a five-membered nitrogen-containing heterocycle, attached to the central benzonitrile-derived scaffold. nih.gov This transformation underscores the role of the this compound framework as a platform for the direct introduction of complex heterocyclic systems.

In drug discovery, a molecular scaffold is a core structure upon which various functional groups can be systematically attached to create a library of related compounds for biological screening. The 3,5-bis(1-cyano-1-methylethyl)phenyl moiety serves as a proven and effective scaffold. Its utility is demonstrated by its central role in Anastrozole, a highly successful pharmaceutical agent. science24.com The development process of such drugs inherently involves the synthesis and evaluation of numerous analogs and related impurities to optimize activity and selectivity. This process confirms the viability of the central scaffold to be chemically modified at different positions to explore the structure-activity relationship (SAR) and develop new chemical entities.

Functional Materials Development

The electronic properties imparted by the cyano groups make benzonitrile derivatives attractive candidates for the development of advanced functional materials, particularly in the field of organic electronics.

While specific polymerization studies on this compound are not widely documented, related dicyanobenzene structures have been successfully used to create polymers. For instance, research has shown that dicyanobenzene-carbazole dyes can undergo direct electropolymerization. mdpi.com This process involves the oxidation of other parts of the molecule (like a carbazole (B46965) ring) to form radical cations, which then couple to form a polymer backbone, with the dicyanobenzene units serving as functional pendants. mdpi.com This suggests a potential pathway for incorporating the this compound structure into polymeric materials, which could exhibit interesting photophysical or redox properties.

The nitrile (–C≡N) group is strongly electron-withdrawing, a property that is highly desirable in materials for organic electronics. pku.edu.cn When incorporated into an aromatic system, nitrile groups can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is crucial for designing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net

Benzonitrile derivatives have been successfully employed as building blocks for various organic electronic materials:

Host Materials for OLEDs : Carbazole-benzonitrile derivatives have been developed as highly efficient bipolar host materials for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netrsc.org The carbazole unit acts as the electron-donating (hole-transporting) part, while the benzonitrile unit serves as the electron-accepting (electron-transporting) part, leading to balanced charge transport and high device efficiency. rsc.org

Photosensitizers : Dicyanobenzene-based molecules have been designed as potent photosensitizers that exhibit thermally activated delayed fluorescence (TADF). nih.gov These materials can be activated by visible light and are used to catalyze organic reactions through electron transfer pathways. nih.gov

Room-Temperature Phosphorescence (RTP) : The photophysical properties of complex benzonitrile derivatives have been studied in the context of stimuli-responsive materials. Certain decorated persulfurated benzenes show reversible switching of their room-temperature phosphorescence in the solid state, a phenomenon influenced by molecular conformation and interaction with solvent molecules. acs.orgacs.org

Given these precedents, the this compound core, with its multiple electron-withdrawing nitrile groups, is a promising scaffold for designing new materials for organic electronics.

Astrochemical Significance of Benzonitrile Derivatives

Benzonitrile (C₆H₅CN), the parent molecule of the derivatives discussed, holds a place of distinction in astrochemistry. In 2018, it was identified as the first complex aromatic molecule to be detected in the interstellar medium (ISM) via radio astronomy. astrobiology.comnih.gov This landmark discovery was made in the Taurus Molecular Cloud (TMC-1), a cold, dark dust cloud located approximately 430 light-years from Earth. bmsis.org

The detection of benzonitrile has profound implications for understanding the chemical evolution of the universe:

Precursor to Complex Molecules : Simple aromatic molecules like benzonitrile are considered to be key chemical precursors for the formation of larger, more complex polycyclic aromatic hydrocarbons (PAHs). nih.govbmsis.org PAHs are thought to be widespread throughout the universe and are implicated as the carriers of the unidentified infrared emission bands, a series of spectral signatures observed from many cosmic sources. astrobiology.com

Tracer for Interstellar Benzene : Benzene (C₆H₆) is the fundamental aromatic ring, but it lacks a permanent dipole moment, making it impossible to detect with radio telescopes in the cold ISM. Benzonitrile, with its significant dipole moment, serves as an invaluable proxy or tracer. semanticscholar.orgarxiv.org Its presence strongly implies the existence of benzene, allowing astronomers to estimate the abundance of this foundational hydrocarbon in regions of star and planet formation. pnas.orgresearchgate.netcaltech.edu

The discovery of benzonitrile has opened a new window into the aromatic carbon chemistry occurring in the earliest stages of star formation, providing a crucial link between simple carbon-based molecules and the large PAHs that will eventually be incorporated into new stars and planets. bmsis.orgresearchgate.net

Key Facts: Benzonitrile in Astrochemistry

Fact Detail Significance Reference
First Detection Detected in the Taurus Molecular Cloud (TMC-1) in 2018. First specific aromatic molecule identified in the ISM via radio astronomy. astrobiology.comnih.gov
Role Precursor to Polycyclic Aromatic Hydrocarbons (PAHs). Provides a chemical link to the formation of larger, complex organic molecules in space. bmsis.org

Detection and Formation Mechanisms in Interstellar Medium

Following a thorough review of scientific literature and astronomical data, there is currently no documented evidence of the detection of this compound in the interstellar medium (ISM). Observational studies of molecular clouds, such as the Taurus Molecular Cloud 1 (TMC-1), have successfully identified simpler aromatic molecules like benzonitrile (c-C₆H₅CN). However, the more complex structure of this compound has not been observed.

Consequently, without its detection, no specific formation mechanisms for this compound in interstellar environments have been proposed or studied. Research into the formation of aromatic molecules in space primarily focuses on pathways involving smaller, more abundant precursors.

Catalytic Applications (e.g., as a ligand or reagent component)

A comprehensive search of chemical databases and literature on catalysis has not revealed any specific applications of this compound as a ligand or a reagent component in catalytic processes. While benzonitrile and its derivatives are utilized in various areas of chemical synthesis, including as solvents or precursors for more complex molecules, the particular utility of this compound in catalysis is not documented. Structurally related compounds, such as 3,5-bis-(1-cyano-1-methylethyl)benzylbromide, are noted as intermediates in the synthesis of pharmaceuticals like Anastrozole, but this does not constitute a catalytic application of the target molecule itself.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for nitrile-containing compounds often rely on traditional pathways that may involve harsh reagents or produce significant waste. Future research should prioritize the development of green and sustainable routes to 3-(1-Cyano-1-methylethyl)benzonitrile.

One promising avenue is the exploration of biocatalytic methods . Enzymes, such as aldoxime dehydratases, have emerged as powerful tools for nitrile synthesis, offering high selectivity under mild, aqueous conditions. nih.gov Investigating enzymatic pathways could provide a cyanide-free and environmentally benign alternative to conventional chemical synthesis. nih.gov Another approach involves electrocatalysis , which offers a novel strategy for synthesizing nitriles by coupling widely available starting materials like nitrates and aldehydes under ambient conditions. acs.org This method avoids the use of toxic cyanating agents and leverages renewable electricity. acs.orgorganic-chemistry.org Furthermore, photoredox catalysis presents an opportunity to utilize visible light to drive the cyanation process, minimizing energy consumption and offering new mechanistic pathways. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic Approach Potential Advantages Key Research Challenges
Biocatalysis High selectivity, mild reaction conditions, cyanide-free, aqueous media. nih.gov Enzyme discovery and engineering for substrate specificity, process scalability.
Electrocatalysis Use of non-toxic starting materials (e.g., nitrates), ambient conditions, potential for renewable energy integration. acs.org Catalyst design and stability, control of selectivity, understanding reaction mechanisms.
Photoredox Catalysis Use of visible light as a renewable energy source, mild reaction conditions, access to unique reactive intermediates. researchgate.net Development of efficient photocatalysts, substrate scope limitations, quantum yield optimization.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A detailed understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior. Advanced in situ spectroscopic techniques can provide real-time insights into these processes.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products as the reaction progresses. nih.gov This data is invaluable for elucidating reaction kinetics, identifying transient species, and understanding the influence of catalysts and reaction conditions. nih.govkit.edu For instance, in situ surface-enhanced Raman spectroscopy (SERS) could be used to track the transformation of intermediates on a catalyst surface during a synthetic reaction. nih.gov Such studies would provide direct evidence for proposed reaction pathways and guide the rational design of more efficient catalytic systems. researchgate.net

Table 2: In Situ Spectroscopic Techniques for Mechanistic Studies

Technique Information Provided Potential Application for this compound
In Situ FTIR Real-time monitoring of functional group transformations (e.g., C≡N bond formation). Elucidating the kinetics of nitrile formation and identifying key reaction intermediates.
In Situ Raman Tracking changes in molecular vibrations, useful for studying catalytic surfaces. nih.gov Observing the adsorption and reaction of precursors on a catalyst surface.
In Situ NMR Detailed structural information on species in solution, identifying and quantifying intermediates. Mapping the complete reaction network, including side reactions and byproduct formation.

Exploration of Supramolecular Assembly and Self-Organization

The polar nitrile groups in this compound can participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (when suitable donors are present). nih.gov These interactions can be harnessed to drive the self-assembly of the molecule into ordered supramolecular structures. nso-journal.orgnso-journal.org

Future research could investigate the ability of this compound to form liquid crystals, organogels, or other functional soft materials. The specific geometry of the molecule, with its meta-substituted pattern and bulky alkyl group, could lead to unique packing arrangements and material properties. Recent studies have shown that benzonitrile (B105546) derivatives can be precisely recognized by supramolecular macrocycles to form key-lock complexes, suggesting potential applications in molecular recognition and sensing. nih.gov Exploring how this compound interacts with various host molecules or self-assembles could open doors to novel materials with tailored optical or electronic properties. nso-journal.org

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts and accelerating the discovery of new applications. core.ac.uknih.gov For this compound, methods like Density Functional Theory (DFT) can be used to calculate its electronic structure, molecular orbitals, and electrostatic potential. acs.org

These calculations can predict its reactivity, stability, and potential as a ligand or functional component in larger systems. nih.gov For example, modeling could be used to screen its potential as an inhibitor for specific enzymes or as a component in electronic materials by predicting its binding affinity or charge transport properties. nih.govcore.ac.uk Furthermore, computational studies can help in designing derivatives with optimized properties for specific applications, such as improved solubility, enhanced electronic characteristics, or specific binding capabilities. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

The nitrile functional groups are excellent ligands for coordinating with metal ions, making this compound an attractive building block for hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, leading to synergistic functionalities. nih.govrsc.org

One unexplored avenue is the use of this dinitrile as a linker to construct Metal-Organic Frameworks (MOFs) or coordination polymers. mdpi.com The geometry and length of the molecule would dictate the resulting pore size and topology of the framework, which could be tailored for applications in gas storage, separation, or catalysis. Another area of interest is the formation of core-shell structures where the molecule acts as a surface ligand for inorganic nanoparticles, enhancing their stability and processability for use in biosensors or optoelectronics. mdpi.com The integration of this molecule into hybrid materials could lead to novel compounds with unique electronic, magnetic, or porous properties. frontiersin.org

Q & A

Q. What are the common synthetic pathways for preparing 3-(1-Cyano-1-methylethyl)benzonitrile, and how can intermediates be purified?

The synthesis typically involves bromination of benzonitrile derivatives followed by nucleophilic substitution or coupling reactions. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, which can undergo further functionalization via Wittig reactions or substitution with nucleophiles like triazoles . Purification often requires chromatographic separation (e.g., silica gel chromatography) to resolve trans/cis isomers, as demonstrated in styrylbenzonitrile synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies nitrile (C≡N) stretches (~2220 cm⁻¹) and methyl/ethyl group vibrations.
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.0 ppm) and cyano-substituted methyl groups (δ 1.5–2.0 ppm).
  • UV-Vis : Analyzes π→π* transitions in the aromatic-cyano system (λmax ~250–300 nm) .
TechniqueKey Features ObservedReference
FT-IRC≡N stretch, methyl bending modes
¹H NMRAromatic protons, methyl splitting
UV-VisAbsorption maxima for electronic transitions

Q. What are the stability considerations and safety protocols for handling this compound?

The cyano group poses toxicity risks (e.g., H303/H313/H333 hazards). Storage should avoid moisture and light to prevent hydrolysis. Waste must be segregated and treated by certified facilities due to potential cyanide release . Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can computational methods like DFT and NBO analysis enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity and charge transfer. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., between cyano groups and aromatic rings), which influence dipole moments and nonlinear optical (NLO) properties. These methods align with experimental UV-Vis and FT-IR data .

Q. What strategies optimize the use of benzonitrile derivatives in OLEDs, particularly for TADF applications?

Thermally Activated Delayed Fluorescence (TADF) materials require a small singlet-triplet energy gap (ΔEST). Derivatives of this compound can be tested in emissive layers via vacuum deposition. Key parameters include:

  • Electron-withdrawing cyano groups to stabilize LUMO levels.
  • Steric hindrance from methyl groups to suppress aggregation-induced quenching.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.